molecular formula C5H10ClNO2 B581464 2-Amino-2-cyclopropylacetic acid hydrochloride CAS No. 1219429-81-8

2-Amino-2-cyclopropylacetic acid hydrochloride

Cat. No.: B581464
CAS No.: 1219429-81-8
M. Wt: 151.59
InChI Key: XINWYOAHPNHZJF-UHFFFAOYSA-N
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Description

2-Amino-2-cyclopropylacetic acid hydrochloride is a chemical compound with the molecular formula C5H10ClNO2 and a molecular weight of 151.59 g/mol It is a hydrochloride salt form of 2-amino-2-cyclopropylacetic acid, which is characterized by the presence of an amino group and a cyclopropyl group attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of cyclopropylcarbinol with a suitable amine under acidic conditions to form the desired product . The reaction conditions often include the use of hydrochloric acid to facilitate the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of 2-amino-2-cyclopropylacetic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving multiple steps of purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclopropylacetic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions may result in the formation of various substituted amino acids .

Scientific Research Applications

2-Amino-2-cyclopropylacetic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-amino-2-cyclopropylacetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, potentially affecting their function. The cyclopropyl group may also contribute to the compound’s unique properties by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-amino-2-cyclopropylacetic acid hydrochloride include:

Uniqueness

This compound is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-2-cyclopropylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c6-4(5(7)8)3-1-2-3;/h3-4H,1-2,6H2,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XINWYOAHPNHZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219429-81-8
Record name 2-amino-2-cyclopropylacetic acid hydrochloride
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